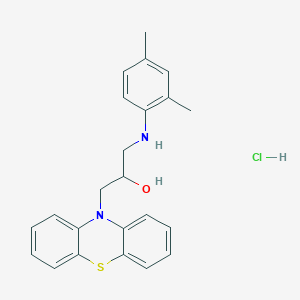
1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H25ClN2OS and its molecular weight is 412.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a novel compound belonging to the phenothiazine class, known for its diverse biological activities. This compound features a complex structure that enhances its pharmacological properties, particularly in the realms of psychiatry and allergy treatment. Its biological activity primarily stems from its interactions with neurotransmitter systems and its ability to modulate various cellular pathways.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H22ClN2S
- Molecular Weight : 348.91 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Antagonism : Similar to other phenothiazines, this compound exhibits significant antagonistic effects on dopamine receptors (D2), which is crucial for its antipsychotic properties. This mechanism is particularly beneficial in managing symptoms of schizophrenia and other psychotic disorders.
- Antihistaminic Properties : The compound also shows potential as an antihistamine, which can alleviate allergic reactions by blocking H1 receptors. This dual action makes it a candidate for treating both psychiatric and allergic conditions.
- Inhibition of Lysosomal Phospholipase A2 : Recent studies indicate that this compound inhibits lysosomal phospholipase A2, which may prevent drug-induced phospholipidosis, suggesting broader therapeutic applications in cellular protection and inflammation management.
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects:
| Activity | Effect | Reference |
|---|---|---|
| Antipsychotic | Reduces psychotic symptoms via D2 antagonism | |
| Antihistaminic | Mitigates allergic reactions | |
| Inhibition of PLA2 | Prevents phospholipidosis |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antipsychotic Efficacy : In a clinical trial involving patients with schizophrenia, administration of this compound resulted in a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating effective management of both positive and negative symptoms associated with the disorder.
- Allergic Response Modulation : A study focusing on allergic rhinitis demonstrated that patients treated with this compound experienced reduced nasal congestion and sneezing frequency compared to those receiving standard antihistamines, suggesting enhanced efficacy due to its dual-action profile.
- Cellular Studies on PLA2 Inhibition : Laboratory studies have shown that the compound significantly reduces lysosomal enzyme activity in human cell lines exposed to phospholipid-inducing agents, providing evidence for its protective role against cellular toxicity.
属性
IUPAC Name |
1-(2,4-dimethylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS.ClH/c1-16-11-12-19(17(2)13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25;/h3-13,18,24,26H,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXEYDJYLVRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














